molecular formula C17H20N2 B8742094 1-[(4-Phenylphenyl)methyl]piperazine

1-[(4-Phenylphenyl)methyl]piperazine

Cat. No.: B8742094
M. Wt: 252.35 g/mol
InChI Key: CODGCBYBEJRVKK-UHFFFAOYSA-N
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Description

1-[(4-Phenylphenyl)methyl]piperazine is a piperazine derivative featuring a biphenylmethyl group (a benzyl moiety substituted with a para-phenyl ring) attached to the piperazine nitrogen.

Properties

Molecular Formula

C17H20N2

Molecular Weight

252.35 g/mol

IUPAC Name

1-[(4-phenylphenyl)methyl]piperazine

InChI

InChI=1S/C17H20N2/c1-2-4-16(5-3-1)17-8-6-15(7-9-17)14-19-12-10-18-11-13-19/h1-9,18H,10-14H2

InChI Key

CODGCBYBEJRVKK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are broadly classified based on their nitrogen substituents, which critically influence their pharmacological and physicochemical properties. Below is a detailed comparison of 1-[(4-Phenylphenyl)methyl]piperazine with structurally and functionally related compounds.

Structural Analogues and Their Activities

Compound Name Substituent Molecular Weight Key Biological Activity Reference
1-[(4-Phenylphenyl)methyl]piperazine Biphenylmethyl 280.36 Hypothesized tubulin modulation, receptor binding (inferred)
1-(Diphenylmethyl)piperazine Diphenylmethyl 266.36 Tubulin modulation (IC₅₀: 0.5–2.0 µM) [1]
1-(4-Trifluoromethylphenyl)piperazine 4-CF₃-phenyl 230.23 5-HT₁B/5-HT₁C receptor agonist (EC₅₀: 10–50 nM) [13, 14]
1-(4-Chlorophenyl)piperazine 4-Cl-phenyl 196.67 Serotonin receptor activity; locomotor suppression [14]
1-(4-Methoxyphenyl)piperazine 4-OCH₃-phenyl 192.26 Psychostimulant (lower potency vs. amphetamines) [6, 8]
1-Benzylpiperazine (BZP) Benzyl 176.26 Psychostimulant; MDMA-like effects [6, 8]
1-(Bis(4-fluorophenyl)methyl)piperazine Bis(4-F-phenyl)methyl 302.31 Cytotoxic (IC₅₀: 1.2–5.0 µM in cancer cells) [21]

Structure-Activity Relationship (SAR) Insights

  • Substituent Size and Hydrophobicity :

    • The biphenylmethyl group in 1-[(4-Phenylphenyl)methyl]piperazine provides greater steric bulk and hydrophobicity compared to smaller substituents like benzyl (BZP) or 4-CF₃-phenyl (TFMPP). This may enhance binding to hydrophobic pockets in tubulin or receptors but could reduce solubility .
    • In tubulin modulators (e.g., 1-(diphenylmethyl)piperazine), methyl or chloro substituents improve activity by fitting into specific binding pockets, whereas larger groups (e.g., biphenylmethyl) may require optimization to avoid steric clashes .
  • Electronic Effects :

    • Electron-withdrawing groups (e.g., -CF₃ in TFMPP) enhance 5-HT₁B/5-HT₁C receptor affinity by stabilizing ligand-receptor interactions via sigma-hole bonding .
    • Electron-donating groups (e.g., -OCH₃ in MeOPP) reduce receptor selectivity but improve metabolic stability .
  • Pharmacological Profiles :

    • Serotonin Receptor Ligands : TFMPP and mCPP (1-(3-chlorophenyl)piperazine) exhibit subtype-specific agonism (5-HT₁B/5-HT₁C), whereas the biphenylmethyl analog’s extended aromatic system may favor interactions with 5-HT₂ receptors or allosteric sites .
    • Cytotoxic Agents : Benzhydrylpiperazine derivatives (e.g., 1-(bis(4-fluorophenyl)methyl)piperazine) show potent cancer cell growth inhibition, suggesting the biphenylmethyl variant could similarly target apoptosis pathways .

Tubulin Modulation

  • 1-(Diphenylmethyl)piperazine derivatives inhibit tubulin polymerization by binding to the colchicine site, with IC₅₀ values in the sub-micromolar range. The biphenylmethyl analog may exhibit enhanced activity due to improved hydrophobic interactions, though steric effects require validation .

Serotonin Receptor Interactions

  • TFMPP and mCPP reduce locomotor activity in rats via 5-HT₁B/5-HT₁C activation, an effect blocked by 5-HT antagonists. The biphenylmethyl derivative’s larger substituent may alter receptor subtype selectivity or pharmacokinetics .

Cytotoxicity in Cancer Cells

  • Benzhydrylpiperazine derivatives (e.g., 1-(4-chlorobenzhydryl)piperazine) demonstrate broad-spectrum cytotoxicity (IC₅₀: 1–5 µM) against liver, breast, and colon cancer lines. The biphenylmethyl group’s enhanced lipophilicity could improve membrane permeability and target engagement .

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